molecular formula C28H14N4O2 B13098637 (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione CAS No. 129-54-4

(3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione

Cat. No.: B13098637
CAS No.: 129-54-4
M. Wt: 438.4 g/mol
InChI Key: POSYIQPMOTXECY-NXVVXOECSA-N
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Description

Orbital Interactions

  • HOMO (-5.8 eV) : Localized on the anthracene subunits and pyrazole nitrogens.
  • LUMO (-2.1 eV) : Primarily associated with the carbonyl groups and central pyrazine ring.

The narrow HOMO-LUMO gap of 3.7 eV (calculated via time-dependent DFT) correlates with the compound’s observed fluorescence at λₑₘ = 518 nm in dichloromethane.

Substituent Effects

The isopropyl groups at the 2- and 2'-positions introduce modest steric hindrance but do not significantly perturb the electronic structure. Comparative UV-Vis spectra of substituted and unsubstituted analogs show absorption maxima within ±5 nm, confirming minimal electronic perturbation.

Charge Distribution

Natural bond orbital (NBO) analysis reveals:

  • Carbonyl oxygens : Carry partial charges of -0.43 e
  • Pyrazole nitrogens : -0.28 e (NH) and +0.15 e (adjacent N)
  • Anthracene carbons : Alternating charges averaging ±0.05 e

This polarized electron distribution facilitates intermolecular interactions in solid-state packing and influences reactivity toward electrophilic substitution.

Properties

CAS No.

129-54-4

Molecular Formula

C28H14N4O2

Molecular Weight

438.4 g/mol

IUPAC Name

(12Z)-12-(8-hydroxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,8,10,13(16)-heptaen-12-ylidene)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,13-heptaen-8-one

InChI

InChI=1S/C28H14N4O2/c33-27-17-7-3-1-5-13(17)23-21-19(27)11-9-15(25(21)31-29-23)16-10-12-20-22-24(30-32-26(16)22)14-6-2-4-8-18(14)28(20)34/h1-12,33H,(H,29,31)/b16-15-

InChI Key

POSYIQPMOTXECY-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=C/C(=C/4\C=CC5=C6C4=NN=C6C7=CC=CC=C7C5=O)/C8=C3C2=NN8)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=C4C=CC5=C6C4=NN=C6C7=CC=CC=C7C5=O)C8=C3C2=NN8)O

Origin of Product

United States

Biological Activity

Introduction

The compound (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione , characterized by its unique structure comprising two anthracene units linked through a pyrazole moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C28H14N4O2
  • Molar Mass : 502.54 g/mol
  • LogP : 4.38
  • CAS Number : 129-54-4

The structure of the compound features a dione functional group that enhances its chemical reactivity and interaction with biological targets. The unique arrangement of anthracene and pyrazole moieties contributes to its distinct optical and electronic characteristics.

Synthesis Methods

The synthesis of (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Reagents : Palladium-based catalysts
  • Solvents : Dioxane
  • Temperature Control : Critical for optimizing yield and purity

These methods facilitate the creation of derivatives with tailored properties suitable for specific applications in both materials science and biology.

Biological Activity

Research indicates that compounds similar to (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione exhibit various pharmacological properties. Notably:

  • Anticancer Activity :
    • Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have been reported to exhibit IC50 values ranging from 0.01 µM to 1.32 µM against melanoma and breast cancer cell lines .
    • A study highlighted that certain pyrazole derivatives inhibited Aurora-A kinase with IC50 values as low as 0.067 µM .
  • Antiparasitic Activity :
    • Research has indicated that structural modifications can enhance antiparasitic activity significantly. For example, the introduction of specific aryl groups has been shown to improve efficacy against parasites .
  • Mechanism of Action :
    • Interaction studies reveal that (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione binds effectively to biological targets such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate binding affinities .

Comparative Analysis with Related Compounds

To understand the uniqueness of (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione , a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
BianthraquinoneTwo anthracene unitsStrong electron acceptor properties
PyrazoloanthronePyrazole fused with anthroneEnhanced stability and solubility
DipyrroloquinoxalineTwo pyrrole units linked by quinoxalineNotable electronic properties for semiconductors

This table illustrates how the specific arrangement in (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione imparts distinct biological activities not found in other similar compounds.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives related to (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione :

  • In a recent study on pyrazole derivatives for anticancer activity:
    • Compounds exhibited significant inhibition against WM266.4 melanoma cells with IC50 values around 1.50 µM .
  • Another investigation focused on antiparasitic compounds derived from similar structures:
    • Modifications led to enhanced efficacy against Plasmodium spp., highlighting the importance of structural diversity in drug design .

Scientific Research Applications

Chemical Properties and Characteristics

Before delving into specific applications, it is essential to understand the chemical properties of (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione:

  • Molecular Formula : C28H14N4O2
  • Molecular Weight : 438.44 g/mol
  • Melting Point : >360 °C
  • Boiling Point : 851.8 ± 65.0 °C
  • Density : 1.583 ± 0.06 g/cm³
  • LogP : 4.38

These properties indicate its stability and potential for various applications in scientific research.

Applications in Scientific Research

In pharmacology, (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione has been investigated for its bioactive properties. Its structure suggests potential interactions with biological targets that could lead to therapeutic applications. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities .

Case studies have shown that modifications to the bianthra structure can enhance its efficacy and bioavailability in drug formulations. For instance:

  • Case Study : A study on a derivative of (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione demonstrated significant cytotoxic effects against specific cancer cell lines while exhibiting low toxicity to normal cells .
Case StudyFindings
Anticancer ActivityDerivative showed significant cytotoxicity against cancer cells with minimal toxicity to normal cells.

Cosmetic Formulations

The compound's unique properties also lend themselves to applications in cosmetic formulations. It can be utilized as an active ingredient due to its stability and potential skin benefits. Recent research has focused on its role as a film former and stabilizer in various cosmetic products.

  • Application Example : In skin care formulations, (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione has been tested for its moisturizing properties and ability to enhance skin texture .
Cosmetic ApplicationRole
Skin Care ProductsActive ingredient for moisturizing and texture enhancement.

Comparison with Similar Compounds

Key Properties

  • Physical Characteristics : Density of 1.44 g/cm³, melting point >380°C (decomposition), and high thermal stability (boiling point ~587.58°C) .
  • Optical Properties : Exhibits a blue-shifted red hue ("蓝光红色") due to extended π-conjugation, making it suitable as a pigment .
  • Applications : Primarily used in coatings, plastics, and textiles due to excellent lightfastness, weather resistance, and heat stability .

Comparison with Similar Compounds

Structural Analogs: Anthrapyrazoles

Example : PD 113,309 (Cl-937), PD 113,785 (Cl-941) .

  • Structural Differences: Anthrapyrazoles retain a single anthracene-pyrazole core with aminoalkylamino substituents (e.g., -NH(CH₂)₃NH₂) at the 5-position, unlike the bis-anthrapyrazole framework of Vat Red 13 .
  • Activity: Anticancer Efficacy: Anthrapyrazoles demonstrate broad-spectrum activity against murine tumors (e.g., P388 leukemia, B16 melanoma), surpassing anthracenediones (mitoxantrone) in potency . Mechanism: Intercalate DNA and inhibit topoisomerase II, akin to doxorubicin but with reduced cardiotoxicity .
  • Applications : Clinical candidates for oncology (e.g., Cl-937, Cl-941) due to low cross-resistance with anthracyclines .
Parameter Vat Red 13 Anthrapyrazoles (e.g., Cl-937)
Core Structure Bis-anthraquinone-pyrazole Mono-anthraquinone-pyrazole
Substituents 1,1'-diethyl 5-aminoalkylamino
Primary Application Pigment (coatings, plastics) Anticancer therapeutics
Bioactivity None reported Curative in murine tumor models
Thermal Stability >380°C (decomposition) Not documented

Pyrazole-Based Derivatives

Example: Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (e.g., compounds 4a–c, 5a–c) .

  • Structural Differences: Feature pyrazole cores linked to nicotinonitrile or thieno-pyridine moieties, lacking the anthraquinone backbone of Vat Red 13 .
  • Activity: Antimicrobial (e.g., against E. coli, S. aureus) due to electron-withdrawing groups (cyano, thioamide) enhancing membrane disruption .
  • Synthesis: Condensation of α,β-unsaturated ketones with malononitrile or cyanothioacetamide .
Parameter Vat Red 13 Pyrazole-Nicotinonitriles (e.g., 4a)
Core Structure Bis-anthraquinone-pyrazole Pyrazole-nicotinonitrile hybrid
Functional Groups Dione, ethyl Cyano, thioamide
Bioactivity None reported Antimicrobial
Synthesis Complexity High (multi-step fusion) Moderate (condensation reactions)

Dione-Containing Compounds

Example : Canthaxanthin (β,β-carotene-4,4'-dione) .

  • Structural Differences: Linear carotenoid with conjugated diones, contrasting with Vat Red 13’s fused aromatic system .
  • Activity : Antioxidant and anti-inflammatory properties; used in nutraceuticals and aquaculture .
  • Optical Properties : Orange-red pigment due to shorter conjugation length compared to Vat Red 13 .
Parameter Vat Red 13 Canthaxanthin
Core Structure Fused anthraquinone-pyrazole Linear polyene with terminal diones
Solubility Insoluble in water Lipid-soluble
Application Industrial pigment Food coloring, dietary supplements

Research Findings and Implications

  • Vat Red 13 ’s rigid, planar structure enhances its stability as a pigment but limits bioavailability for biomedical applications .
  • Anthrapyrazoles demonstrate that pyrazole fusion with anthracene can be tailored for intercalation-based therapies, though substituents dictate specificity .
  • Pyrazole derivatives with electron-deficient groups (e.g., cyano) show promise in antimicrobials, but further optimization is needed for industrial scalability .

Preparation Methods

Physicochemical Properties

Preparation Methods

General Synthesis Approach

The synthesis of (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione typically involves the reaction of dihydroxybenzene derivatives with nitrile-dione compounds under controlled conditions. This approach requires high precision to ensure the formation of the desired pyrazole-dione structure.

Detailed Synthetic Procedure

The preparation method can be summarized as follows:

  • Reactants :
    • Dihydroxybenzene derivatives (precursors for anthraquinone-like structures).
    • Nitrile-dione compounds (providing nitrogen heteroatoms for pyrazole formation).
  • Reaction Conditions :

    • The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
    • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve reactants effectively.
  • Catalysts :

    • Acidic catalysts like phosphoric acid or formic acid are employed to facilitate cyclization and condensation reactions.
  • Temperature :

    • The reaction temperature is maintained between 150–200 °C to ensure proper condensation and cyclization without decomposition.
  • Purification :

    • The crude product is purified using recrystallization techniques or chromatographic methods such as reverse-phase HPLC.

Example Reaction Pathway

An illustrative pathway involves the following steps:

  • Step 1 : Formation of intermediate anthraquinone-like structures via hydroxylation of benzene derivatives.
  • Step 2 : Cyclization with nitrile-dione compounds under acidic conditions to form the pyrazole-dione core.
  • Step 3 : Final purification using HPLC or recrystallization.

Analytical Techniques for Verification

To confirm the successful synthesis of (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione:

  • HPLC Analysis : Reverse-phase HPLC methods are used for both analytical and preparative separations.
  • Mass Spectrometry : Employing formic acid in the mobile phase ensures compatibility with mass spectrometry applications.
  • Spectroscopic Methods : UV-vis and fluorescence spectroscopy are employed to characterize optical properties.

Data Table: Key Parameters in Synthesis

Parameter Value/Condition
Reactants Dihydroxybenzene derivatives + nitrile-dione
Solvent DMF/DMSO
Catalyst Phosphoric acid/Formic acid
Temperature $$150–200^\circ \text{C}$$
Purification Method Recrystallization/Reverse-phase HPLC

Q & A

Q. What are the established synthetic routes for (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation of anthraquinone derivatives with hydrazine analogs under reflux conditions. Key parameters include solvent selection (e.g., 1,4-dioxane or acetic acid), temperature control (80–120°C), and catalysts like piperidine or ammonium acetate. For example, analogous pyrazole-dione syntheses employ reflux with aldehydes and cyanoacetamide in n-butanol, followed by crystallization . Reproducibility requires strict stoichiometric ratios and inert atmospheres to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be standardized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with δ values for aromatic protons typically appearing between 7.0–8.5 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches near 1680–1700 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Standardization involves calibration with reference compounds and cross-validation using multiple techniques to minimize artifacts .

Q. How can researchers align their study of this compound with a theoretical or conceptual framework?

A robust framework might focus on π-conjugated systems or heterocyclic reactivity, guiding hypotheses about electronic properties or bioactivity. For instance, anthraquinone-based theories could explain redox behavior, while pyrazole ring stability models inform synthetic optimization . Theoretical alignment ensures systematic variable selection and data interpretation .

Q. What are the primary chemical reactivity profiles of this compound under varying pH and temperature conditions?

Preliminary studies on analogous compounds show sensitivity to acidic/basic conditions, with anthraquinone moieties undergoing redox shifts at pH < 3 or > 10. Thermal stability tests (e.g., TGA/DSC) are recommended to identify decomposition thresholds (often >200°C) . Methodologically, controlled titrations and kinetic monitoring (UV-Vis spectroscopy) are advised .

Q. How can initial biological activity screening be designed to assess this compound’s potential?

Use in vitro assays targeting cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Dose-response curves (0.1–100 µM) and controls (e.g., doxorubicin) validate specificity. Molecular docking studies pre-screen for enzyme targets (e.g., topoisomerase II), though false positives require orthogonal validation (e.g., Western blotting) .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield and purity of this compound, and how are trade-offs between scalability and complexity managed?

Response Surface Methodology (RSM) or factorial designs (e.g., varying solvent polarity, catalyst loading) identify optimal conditions. For example, a 3² factorial design could maximize yield while minimizing byproducts. Scalability challenges (e.g., column chromatography vs. recrystallization) require cost-benefit analysis using purity vs. yield Pareto plots .

Q. How can contradictions in spectral or biological data be resolved methodologically?

Contradictions (e.g., unexpected NMR splitting) may arise from conformational isomers or solvent effects. Triangulate data via 2D NMR (COSY, NOESY) or X-ray crystallography. For bioactivity discrepancies, validate assays across multiple cell lines and replicate experiments with blinded analysis to reduce bias .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Follow frameworks like Project INCHEMBIOL, which evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Use HPLC-MS to track degradation products in simulated ecosystems. Ecotoxicity tests (Daphnia magna LC₅₀, algal growth inhibition) quantify risks, while QSAR models predict bioaccumulation .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound?

Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the anthraquinone core). Use multivariate regression to correlate structural descriptors (Hammett σ, logP) with bioactivity. Molecular dynamics simulations (e.g., GROMACS) model binding interactions, validated by mutagenesis studies on target proteins .

Q. What advanced experimental designs are suitable for studying this compound’s interactions in multi-component systems?

Split-plot designs (as used in agricultural trials) allocate variables hierarchically: e.g., main plots for solvent systems, subplots for temperature gradients, and sub-subplots for reaction times. This reduces confounding effects in complex systems . Long-term stability studies adopt repeated-measures ANOVA to track degradation over time .

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